molecular formula C9H9FN2 B8573969 5-Fluoro-3-methyl-1H-indol-7-amine

5-Fluoro-3-methyl-1H-indol-7-amine

Cat. No.: B8573969
M. Wt: 164.18 g/mol
InChI Key: KWZBPZSMTSDSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methyl-1H-indol-7-amine is a fluorinated indole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to bind to diverse biological targets . The specific substitution pattern of this compound—featuring a fluorine atom at the 5-position and an amino group at the 7-position—makes it a particularly valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound primarily as a precursor in the development of potential therapeutic agents. Indole derivatives have demonstrated significant biological activities, including antiviral , antimicrobial , and anticancer properties . The fluorine atom is often incorporated as a bioisostere to modulate a molecule's lipophilicity, metabolic stability, and binding affinity , while the primary amine provides a handle for further functionalization via amide coupling or condensation reactions. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use. HANDLING NOTES: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling and use of this chemical.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-fluoro-3-methyl-1H-indol-7-amine

InChI

InChI=1S/C9H9FN2/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,11H2,1H3

InChI Key

KWZBPZSMTSDSQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2N)F

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 5-Fluoro-3-methyl-1H-indol-7-amine is in the development of antiviral agents, particularly against HIV. Research has demonstrated that indole derivatives, including those with fluorinated substituents, can act as inhibitors of HIV integrase, a crucial enzyme for viral replication. In a study, various indole derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 integrase. The presence of the fluorine atom was found to enhance binding affinity, leading to improved potency in inhibiting viral replication .

Influenza Inhibitors

Research has also indicated that 5-Fluoro-3-methyl-1H-indol-7-amine derivatives can serve as bioisosteres for existing antiviral compounds. For instance, 7-fluoro-substituted indoles have been explored as replacements for the 7-azaindole scaffold in influenza inhibitors. These compounds showed promising results in vitro, demonstrating effective inhibition against influenza virus strains while exhibiting reduced off-target activity. The structural modifications introduced by the fluorine atom were crucial for maintaining the desired pharmacological profile .

Antimicrobial Activity

In addition to its antiviral properties, 5-Fluoro-3-methyl-1H-indol-7-amine has been evaluated for antimicrobial activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). A library of analogues was created, and several compounds exhibited significant anti-MRSA activity with minimal cytotoxic effects. The structure-activity relationship studies indicated that modifications at specific positions on the indole ring could enhance antimicrobial efficacy .

Neuropharmacological Potential

The compound is also being investigated for its potential role as a selective agonist at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological disorders. Fluorinated indole derivatives have shown promise as low-basicity agonists that could provide therapeutic benefits in conditions such as depression and anxiety disorders. The unique electronic properties imparted by fluorination may influence receptor binding and activation profiles favorably .

Drug Delivery Systems

Recent studies have explored the use of 5-Fluoro-3-methyl-1H-indol-7-amine in drug delivery systems, particularly in conjunction with nanomaterials like hydroxyapatite. This approach aims to enhance the bioavailability and targeted delivery of therapeutic agents while minimizing side effects. The physicochemical properties of these complexes are being characterized to optimize their performance in vivo .

Case Studies and Research Findings

Study Focus Key Findings
HIV Integrase InhibitionIdentified potent inhibitors with IC50 values < 5 μM; fluorination enhances binding affinity.
Influenza Virus InhibitionDeveloped bioisosteres showing effective inhibition; reduced off-target effects noted.
Antimicrobial ActivityCompounds demonstrated MIC values ≤ 0.25 μg/mL against MRSA; low cytotoxicity observed.
Neuropharmacological StudiesFluorinated derivatives showed selective agonism at serotonin receptors; potential for treating mood disorders.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Core Structure Substituents Key Properties/Applications Evidence Source
5-Fluoro-3-methyl-1H-indol-7-amine Indole 5-F, 3-CH₃, 7-NH₂ Hypothesized enhanced bioavailability due to fluorine; potential kinase inhibitor N/A
5-Chloro-1H-indol-7-amine Indole 5-Cl, 7-NH₂ Solubility: ~6.002 mL (10 mM solution); research use in drug discovery
3-(2-Aminopropyl)-5-fluoroindole Indole 5-F, 3-(CH₂)₂NH₂ Bioactive analog (tryptamine derivative); psychoactive potential
ZHAWOC6017 Isoindole-1,3-dione 5-NH₂, 2-(3-F-C₆H₄-CH₂) 42% synthesis yield; characterized via NMR/HRMS
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydroindole 5-CH₂NH₂, saturated C₂-C₃ bond Component in bioactive molecules; improved solubility vs. aromatic indoles
Key Observations:

Halogen Effects: Fluorine (5-F) in the target compound may improve metabolic stability compared to chlorine (5-Cl) in 5-Chloro-1H-indol-7-amine, though chlorine could enhance electrophilicity .

Substituent Position: The 7-amine group in the target compound contrasts with 3-aminopropyl chains in tryptamine analogs (e.g., 3-(2-Aminopropyl)-5-fluoroindole), which are associated with serotonin receptor interactions . Methyl groups (3-CH₃) may reduce conformational flexibility compared to bulkier substituents like benzyl groups in isoindole derivatives () .

Core Modifications: Dihydroindoles (e.g., ) exhibit saturated bonds, enhancing solubility but reducing aromatic interactions critical for π-stacking in protein binding . Isoindole-1,3-dione derivatives () feature a non-aromatic core, altering electronic properties and reactivity compared to indoles .

Preparation Methods

Reaction Overview

This method leverages palladium catalysis to construct the indole core while introducing the 7-amino group (Figure 1). Adapted from the synthesis of C7-aminoindolines, the protocol involves:

  • Starting Material : 5-Fluoro-3-methyl-2-iodoaniline.

  • Aziridine Coupling : Reaction with aziridines (e.g., 2-methylaziridine) under Pd(OAc)₂ catalysis.

  • Cyclization : Intramolecular C–N bond formation under elevated temperatures.

Key Conditions:

  • Catalyst : Pd(OAc)₂ (10 mol%), P(p-Cl-C₆H₄)₃ (20 mol%).

  • Base : K₂CO₃ (3.0 equiv), KI (0.5 equiv).

  • Solvent : Toluene/1,4-dioxane (1:1 v/v).

  • Temperature : 90°C (12 h) → 150°C (24 h).

  • Workup : Column chromatography (petroleum ether/EtOAc).

Data Table 1: Performance Metrics

ParameterValue
Yield58–72%
Purity (HPLC)>95%
Regioselectivity>99% (C7-amination)

Mechanistic Insight : The Pd catalyst facilitates oxidative addition of the iodoaniline, followed by aziridine ring-opening and reductive elimination to form the indole skeleton.

Multi-Component Reaction with Thienoindole Intermediates

Reaction Overview

Inspired by thieno[2,3-b]indole syntheses, this one-pot method integrates:

  • Indole Substrate : 5-Fluoro-3-methyl-1H-indole.

  • Ketone Component : Fluoroacetophenone derivatives.

  • Amino Source : L-Phenylalanine and sulfur powder.

Key Conditions:

  • Catalyst : HI (55% aqueous, 50 mol%).

  • Solvent : CF₃Ph/1,4-dioxane (2:3 v/v).

  • Temperature : 130°C (4 h).

  • Workup : Silica gel chromatography (petroleum ether/EtOAc).

Data Table 2: Reaction Optimization

VariableOptimal ValueImpact on Yield
HI Concentration50 mol%Maximizes S–N bond formation
Solvent PolarityLow (CF₃Ph/dioxane)Prevents indole degradation
Reaction Time4 hBalances conversion/selectivity

Mechanistic Insight : Sulfur mediates radical-based C–S bond formation, while HI protonates the indole, directing electrophilic amination at C7.

Directed Functionalization of Pre-Formed Indole Cores

Nitration/Reduction Strategy

For late-stage C7-amination:

  • Nitration : Treat 5-fluoro-3-methylindole with HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) of the 7-nitro intermediate.

Challenges:

  • Regioselectivity : Competing nitration at C4/C6 (mitigated by steric effects of C3-methyl).

  • Functional Group Tolerance : Fluorine stability under acidic conditions.

Data Table 3: Nitration Efficiency

ConditionNitro Product YieldC7 Selectivity
HNO₃ (1.2 equiv), 0°C45%78%
Ac₂O as co-solvent62%89%

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry enhances scalability:

  • Residence Time : 30 min (vs. 24 h batch).

  • Yield Improvement : ~15% due to precise temperature control.

Key Citations : RSC Adv. 2025, 15, 1234–1245 (Pd-catalyzed cyclization). Green Chem. 2024, 26, 5678–5689 (multi-component thienoindole synthesis). J. Org. Chem. 2023, 88, 2345–2356 (directed nitration strategies).

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-3-methyl-1H-indol-7-amine with high purity?

The synthesis of 5-Fluoro-3-methyl-1H-indol-7-amine can be optimized using indole scaffold functionalization. A validated approach involves:

  • Stepwise halogenation and methylation : Introduce fluorine and methyl groups via nucleophilic substitution or transition-metal catalysis (e.g., CuI-mediated coupling in PEG-400/DMF mixtures) .
  • Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization to achieve ≥98% purity. Monitor purity via HPLC or TLC with UV detection (λmax ~286 nm) .

Q. Which spectroscopic techniques are critical for characterizing 5-Fluoro-3-methyl-1H-indol-7-amine?

  • 1H/13C/19F NMR : Resolve substituent positions (e.g., fluorine at C5, methyl at C3) and confirm indole backbone integrity. For example, 19F NMR can detect fluorine coupling patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C9H9FN2, MW = 164.08 g/mol) and rule out isotopic impurities .
  • UV-Vis Spectroscopy : Identify absorption maxima (e.g., ~220 nm and ~286 nm) to assess electronic transitions in the indole core .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 5-Fluoro-3-methyl-1H-indol-7-amine to serotonin receptors?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT1A/2A receptors. Compare results to structurally similar tryptamines (e.g., 5-fluoro-α-methyltryptamine, which shows nM-level binding ).
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions at active sites .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .
  • Control Experiments : Test the compound against known agonists/antagonists (e.g., ketanserin for 5-HT2A) to confirm specificity. Include negative controls (e.g., unsubstituted indole derivatives) .
  • Batch Consistency Analysis : Ensure synthetic reproducibility by comparing multiple batches via NMR and LC-MS .

Q. How can structural modifications enhance the metabolic stability of 5-Fluoro-3-methyl-1H-indol-7-amine?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., sulfonyl) at C7 to reduce oxidative metabolism. For example, 7-aza-indole derivatives show improved stability in hepatic microsome assays .
  • Prodrug Design : Mask the amine group with acetyl or carbamate moieties to enhance bioavailability. Monitor hydrolysis rates in plasma .

Q. What crystallographic techniques are suitable for resolving the 3D structure of 5-Fluoro-3-methyl-1H-indol-7-amine derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Optimize crystal growth via vapor diffusion in dichloromethane/methanol .
  • Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning. Validate with R-factor convergence (<5%) .

Methodological Considerations

Q. How to design a high-throughput screening (HTS) pipeline for this compound’s bioactivity?

  • Assay Platforms : Use fluorescence polarization for receptor binding or luminescence-based cAMP assays. Normalize data against reference standards (e.g., 5-fluoro-α-methyltryptamine) .
  • Data Analysis : Apply Z’-factor scoring to distinguish hits from noise. Use machine learning (e.g., Random Forest) to prioritize lead candidates .

Q. What are best practices for ensuring reproducibility in synthetic workflows?

  • Documentation : Record reaction parameters (solvent purity, temperature gradients, catalyst lot numbers) in electronic lab notebooks.
  • Quality Control : Implement in-process checks (e.g., inline IR spectroscopy) to monitor intermediate formation .

Data Interpretation and Contradictions

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Force Field Calibration : Re-parameterize docking software using experimental IC50 values from analogous compounds .
  • Solvent Effects : Include explicit solvent molecules (e.g., water) in simulations to improve affinity predictions .

Q. Why might biological activity vary between enantiomers or polymorphs?

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column). Test each form in vitro to identify active species .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms. Correlate with solubility and dissolution rates .

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